molecular formula C12H11ClN2O4 B13102029 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione

Cat. No.: B13102029
M. Wt: 282.68 g/mol
InChI Key: QOLGSSAWRMVURU-GIDUJCDVSA-N
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Description

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione typically involves the reaction of 3-chloropyridine-2-amine with a suitable dioxane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases or other signaling molecules involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    (6-amino-3-chloropyridin-2-yl)methanol: Another pyridine derivative with potential therapeutic applications.

    Pyrrolidine derivatives: Compounds with a similar pyridine core structure, used in various medicinal chemistry applications.

Uniqueness

6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a pyridine ring with a dioxane moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

6-[(E)-(3-chloropyridin-2-yl)iminomethyl]-5-hydroxy-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C12H11ClN2O4/c1-12(2)18-8(9(16)11(17)19-12)6-15-10-7(13)4-3-5-14-10/h3-6,16H,1-2H3/b15-6+

InChI Key

QOLGSSAWRMVURU-GIDUJCDVSA-N

Isomeric SMILES

CC1(OC(=C(C(=O)O1)O)/C=N/C2=C(C=CC=N2)Cl)C

Canonical SMILES

CC1(OC(=C(C(=O)O1)O)C=NC2=C(C=CC=N2)Cl)C

Origin of Product

United States

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